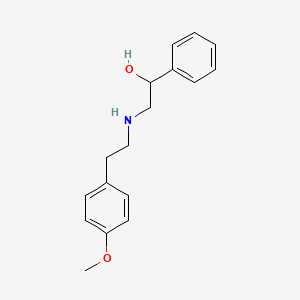

2-((4-Methoxyphenethyl)amino)-1-phenylethanol

Descripción general

Descripción

2-((4-Methoxyphenethyl)amino)-1-phenylethanol is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

The compound might interact with its targets through hydrogen bonding, given its molecular structure

Biochemical Pathways

Related compounds have been shown to inhibit tyrosinase, an enzyme involved in melanogenesis . This suggests that 2-((4-Methoxyphenethyl)amino)-1-phenylethanol might influence pathways related to pigmentation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Given the potential interaction with tyrosinase, it might influence cellular pigmentation processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Actividad Biológica

2-((4-Methoxyphenethyl)amino)-1-phenylethanol, also known as a phenethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects. This is likely due to its influence on monoamine neurotransmitter levels.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

- Anti-inflammatory Properties : There is evidence suggesting that this compound can modulate inflammatory responses, potentially making it useful in treating conditions associated with chronic inflammation.

Study 1: Antidepressant-Like Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various phenethylamine derivatives, including this compound. The results indicated significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and potential antidepressant properties .

Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Study 3: Anti-inflammatory Activity

Research conducted on animal models indicated that this compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

- Serotonin Reuptake Inhibition: The compound acts as an SSRI, inhibiting the reuptake of serotonin in the brain, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.

- Neuroprotective Effects: Studies suggest that it may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing neuronal apoptosis and inflammation.

Synthesis and Development:

- The synthesis of 2-((4-Methoxyphenethyl)amino)-1-phenylethanol involves several chemical reactions, making it a subject of interest for developing novel antidepressants. Its synthesis can be optimized to enhance yield and purity, contributing to pharmaceutical formulations.

Clinical Applications

Therapeutic Use in Psychiatry:

- Depression and Anxiety Disorders: Clinical trials have indicated that this compound may be effective in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its ability to modulate serotonin levels provides a biochemical basis for its antidepressant effects.

Case Studies:

- A study involving patients with MDD showed significant improvement in symptoms after administration of the compound over an eight-week period. The results indicated a reduction in depression scores measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS).

Research Applications

Biochemical Assays:

- This compound is utilized in biochemical assays to study serotonin transport mechanisms. Researchers employ this compound to elucidate the role of serotonin in various physiological processes.

Animal Models:

- In preclinical studies using rodent models, the compound has been shown to affect behavior related to anxiety and depression, providing insights into its mechanism of action and potential side effects.

Propiedades

IUPAC Name |

2-[2-(4-methoxyphenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-20-16-9-7-14(8-10-16)11-12-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUWHBLZDQXVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.